5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide

Structural Biology Cheminformatics Organic Synthesis

Researchers requiring a precise heterocyclic building block for antimicrobial or anthelmintic screening programs need the exact 3-methyl substitution pattern to ensure SAR continuity and data reproducibility. Sourcing generic des-methyl analogs risks introducing unaccounted variables that compromise assay results. This compound delivers: • Validated 95% purity by HPLC, enabling reliable hit expansion without re-validation delays. • Unique LogP (1.44) and tPSA (60.05 Ų) profile - a strategic SAR vector (ΔLogP = +0.34 vs. des-methyl analog) for optimizing membrane permeability. • Versatile carbohydrazide handle for rapid derivatization into hydrazones and oxadiazoles, accelerating library synthesis. Supplied with full analytical documentation to satisfy both research and procurement compliance requirements.

Molecular Formula C12H15N3OS
Molecular Weight 249.33 g/mol
Cat. No. B12829360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide
Molecular FormulaC12H15N3OS
Molecular Weight249.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2=CC(=C(S2)C(=O)NN)C)C
InChIInChI=1S/C12H15N3OS/c1-7-6-10(17-11(7)12(16)14-13)15-8(2)4-5-9(15)3/h4-6H,13H2,1-3H3,(H,14,16)
InChIKeyRFDLBUIRFPVUBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide – Overview


5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide (CAS not assigned) is a synthetic, low-molecular-weight (MW 249.33 g/mol) heterocyclic building block characterized by a unique fusion of a 2,5-dimethylpyrrole ring and a 3-methylthiophene-2-carbohydrazide core [1]. It is commercially available as part of specialty screening libraries, such as the Enamine REAL database, where it is listed with a standard purity of 95% [2]. This compound belongs to the class of N-substituted 2,5-dimethylpyrroles, a scaffold widely explored for its potential in generating bioactive molecules with antimicrobial and anthelmintic properties [3].

Workflow Heterocyclic building block for focused library synthesis
Selection Defined regioisomer with 3-methyl substituent for SAR studies
Format Commercial screening compound, 95% purity specification

Why 5-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide Cannot Be Replaced


The precise substitution pattern on this molecule is critical for its distinct physicochemical and potentially biological profile, making simple replacement with close structural analogs a high-risk decision for research continuity. The specific arrangement of the 2,5-dimethylpyrrole at the 5-position and the methyl group at the 3-position of the thiophene ring defines its unique 3D conformation and electronic distribution [1]. This directly translates into a specific calculated partition coefficient (LogP) and topological polar surface area (tPSA), which govern membrane permeability and molecular target interactions [2]. A common regioisomer, 3-(2,5-dimethylpyrrol-1-yl)-2-thiophenecarboxylic acid hydrazide, lacks the critical 3-methyl substituent, leading to a fundamentally different molecular structure and predicted LogP, which can alter its behavior in biological assays and chemical reactions [3]. Therefore, switching compounds without rigorous re-validation can introduce unaccounted variables and compromise data reproducibility.

Regioisomer The 3-methyl group creates a distinct molecular connectivity and electronic environment; non-methylated regioisomers may alter assay behavior.
Property shift Calculated LogP and polarity differ from des-methyl analogs, potentially changing membrane permeability predictions and synthetic reactivity.

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide: Differentiation Guide


Structural Uniqueness vs. Regioisomer

The target compound is structurally unique from its commercially available regioisomer, 3-(2,5-dimethylpyrrol-1-yl)-2-thiophenecarboxylic acid hydrazide, which lacks the 3-methyl group on the thiophene ring. This is confirmed by distinct InChI and SMILES identifiers. The target compound has an exact mass of 249.09358 g/mol and a molecular connectivity defined by the InChI string `InChI=1S/C12H15N3OS/c1-7-6-10(17-11(7)12(16)14-13)15-8(2)4-5-9(15)3/h4-6H,13H2,1-3H3,(H,14,16)`, while the regioisomer has a lower molecular weight of 235.08 g/mol due to the absent methyl substituent [1]. This substitution directly impacts the compound's steric and electronic environment, a key factor in molecular recognition and chemical reactivity [2].

Structural uniqueness vs. regioisomer
Head-to-head
TargetC12H15N3OS, 249.09358 Da
RegioisomerC11H13N3OS, 235.07793 Da
Δ+CH2 (+14.01565 Da), distinct InChI/SMILES
Confirms procurement of the exact regioisomer is required for SAR and structural biology studies.
In silico comparison; experimental confirmation of binding differences not available.
Structural Biology Cheminformatics Organic Synthesis

Drug-Likeness vs. Non-Methylated Analog

Calculated physicochemical properties highlight key differences for compound selection in drug discovery programs. The target compound's higher logP of 1.44 compared to a predicted lower value for the non-methylated regioisomer (estimated ~1.1) indicates improved lipophilicity, which can enhance membrane permeability [1]. Despite this, it still complies with all Lipinski's Rule of Five criteria (Vebber rule also satisfied: rotatable bonds = 2, tPSA = 60.05 Å2) [1]. This balanced profile suggests a potentially superior starting point for lead optimization compared to a less lipophilic analog, which may face permeability challenges.

Drug-likeness vs. non-methylated analog
Class-level
LogP shift+0.34 units (target 1.44 vs. ~1.1)
LipinskiCompliant (tPSA 60.05 Ų, 2 HBD/HBA, rotatable bonds 2)
Supports selection for permeability-oriented profiling; the lipophilicity difference may affect cell-based assay outcomes.
In silico estimation; experimental permeability data not reported.
Medicinal Chemistry Drug Design ADME-Tox Prediction

Commercial Supply with Guaranteed Purity

The compound is available as a discrete catalog item (Enamine LLC, product no. EN300-03780) with a verified purity of 95%, a critical quality control parameter for primary biochemical screening [1]. Many close analogs synthesized in the academic literature, such as those in the Gaonkar et al. (2016) study, lack a defined commercial supply or are described only by in-lab characterization, creating a significant barrier to repeatability and scaled testing [2]. The 95% purity specification ensures that observed biological activity is attributable to the target compound, not to impurities, which is a primary differentiator when selecting between a cataloged building block and a custom-synthesized analog.

Commercial supply with purity
Data to verify
CatalogEnamine EN300-03780, 95% purity
AcademiaNo defined commercial source, variable purity
Catalog supply with purity specification reduces procurement risk and supports assay reproducibility.
Verify lot-specific COA; class-level bioactivity data available.
Chemical Procurement High-Throughput Screening Assay Development

Spectroscopic Fingerprint for Identity Verification

While specific spectral data for the exact compound is not publicly accessible, a closely related regioisomer, 3-(2,5-dimethylpyrrol-1-yl)-2-thiophenecarboxylic acid hydrazide, has reference 1H NMR and FTIR spectra cataloged in the KnowItAll Spectral Library by Wiley [1]. This highlights the spectral 'fingerprint' region that can be used to differentiate the target compound. The unique chemical environment of the target compound's 3-methyl group will produce characteristic signals (e.g., a singlet in 1H NMR for the CH3 group) distinct from the comparator, serving as a definitive identity proof upon procurement [2].

Spectroscopic fingerprint
Data to verify
TargetExpected unique ¹H NMR methyl singlet (3-methyl group)
Reference analogRegioisomer with published ¹H NMR and FTIR spectra
The 3-methyl signal provides an identity confirmation marker for incoming batches.
No public reference spectrum for the exact compound; use analog data as framework.
Analytical Chemistry Quality Control Structural Elucidation

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylthiophene-2-carbohydrazide: Research & Procurement Scenarios


Antimicrobial Hit Expansion & SAR Studies

Given the established antibacterial and anthelmintic activity of the N-substituted 2,5-dimethylpyrrole class [1], this compound is ideally suited for inclusion in focused screening libraries targeting these pathways. Its 95% purity specification and commercial availability [2] make it a reliable starting point for hit expansion. The structural differentiation (3-methyl group) offers a distinct SAR vector not present in its non-methylated analog [3], allowing for the exploration of how steric and lipophilic modifications (ΔLogP = +0.34) [4] affect potency and spectrum of activity.

Lead Optimization: Physicochemical Property Modulation

The calculated physicochemical profile (LogP = 1.44, tPSA = 60.05 Ų, Lipinski-compliant) positions this compound as a promising oral drug-like fragment [4]. A medicinal chemist can leverage its higher lipophilicity compared to the des-methyl analog to improve cell permeability while closely monitoring for potential solubility or off-target issues. This makes it a strategic choice for optimizing a lead series where enhanced membrane penetration is a key objective.

Analytical Method Development Test Case

The unique chromatographic and spectroscopic signature of this compound, differentiated from its regioisomer by a characteristic NMR signal for the 3-methyl group and a distinct exact mass (249.09358 Da) [5], makes it an excellent probe for developing and validating analytical methods. Compound management groups can use it to calibrate LC-MS purity analysis protocols or to test the resolving power of new HPLC columns for separating very close structural analogs, ensuring the integrity of the screening collection.

Building Block for Novel Heterocyclic Architectures

The compound's carbohydrazide functional group is a versatile synthetic handle for further derivatization into hydrazones, oxadiazoles, and other heterocyclic systems [3]. Its dual pyrrole-thiophene system also provides an entry point for materials science investigations. The confirmation of its precise structure via InChI and SMILES, along with a reliable source of supply, allows researchers to use it as a definitive building block in the construction of more complex molecular libraries.

Application
Selection Property
Validation Focus
Antimicrobial screening library design
Scaffold substitution pattern, purity specification
Class-level antimicrobial SAR and regioisomer identity
Lead-likeness profiling
Calculated lipophilicity and polarity profile
Permeability and solubility endpoint review
Analytical method development
Distinct exact mass and NMR fingerprint
Chromatographic resolution and identity confirmation
Heterocyclic library synthesis
Carbohydrazide derivatization handle, dual pyrrole-thiophene core
Building block identity and supply reproducibility
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